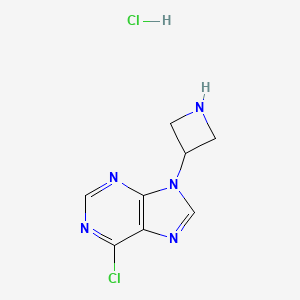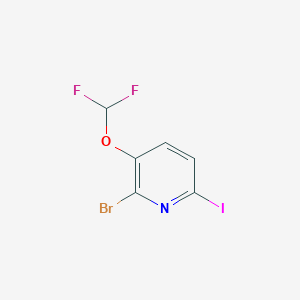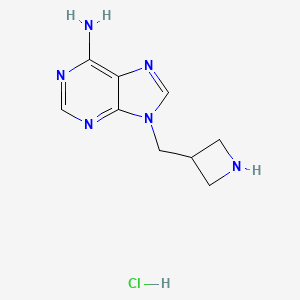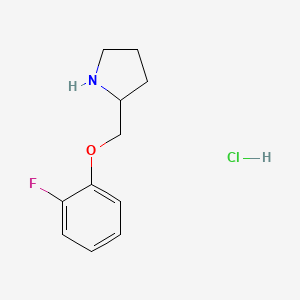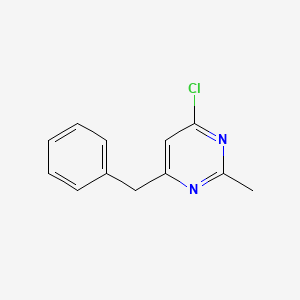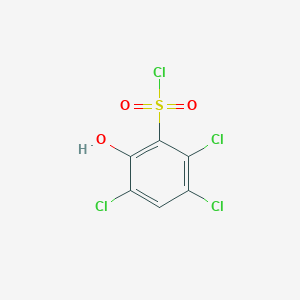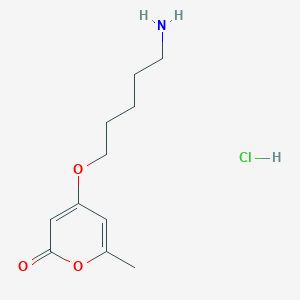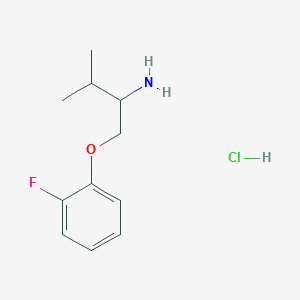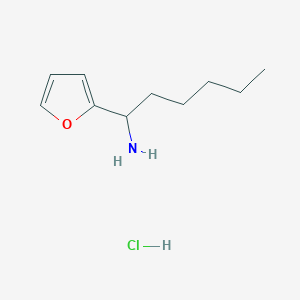
1-(Furan-2-yl)hexan-1-amine hydrochloride
Overview
Description
1-(Furan-2-yl)hexan-1-amine hydrochloride is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry. This compound features a furan ring attached to a hexylamine chain, with a hydrochloride group enhancing its solubility in water.
Mechanism of Action
Target of Action
Furan derivatives, to which this compound belongs, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds have been known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Furan derivatives have been known to interact with various biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Furan derivatives have been known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biochemical Analysis
Biochemical Properties
1-(Furan-2-yl)hexan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of antimicrobial activity. The furan ring in its structure is known to interact with various enzymes and proteins, disrupting their normal function. For instance, it has been observed to inhibit bacterial enzymes involved in cell wall synthesis, leading to the death of the bacterial cells . Additionally, this compound can bind to proteins involved in metabolic pathways, altering their activity and affecting the overall metabolic flux within the cell .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. By binding to specific receptors on the cell surface, it can trigger a cascade of intracellular events that lead to changes in gene expression and cellular metabolism . For example, in bacterial cells, this compound can induce the expression of stress response genes, leading to an adaptive response that can either enhance survival or lead to cell death depending on the context .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active site of enzymes, it prevents the substrate from accessing the site, thereby inhibiting the enzyme’s function . This inhibition can lead to a buildup of substrates and a decrease in the products of the enzymatic reaction, disrupting normal cellular processes. Additionally, this compound can interact with DNA, leading to changes in gene expression . This interaction can result in the upregulation or downregulation of specific genes, further influencing cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Initially, the compound may exhibit strong antimicrobial activity, but its effectiveness can diminish as it degrades or as the target organisms develop resistance . The stability of this compound is also a crucial factor; it may degrade over time, leading to a decrease in its bioactivity . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of efflux pumps in bacteria, which can reduce the compound’s intracellular concentration and effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit beneficial effects, such as antimicrobial activity without significant toxicity . At higher doses, toxic effects can be observed, including damage to liver and kidney tissues . These adverse effects are likely due to the compound’s interaction with cellular proteins and enzymes, leading to disrupted cellular function and tissue damage . Threshold effects have also been observed, where a certain concentration of the compound is required to achieve a therapeutic effect, below which the compound is ineffective .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities compared to the parent compound. For instance, some metabolites may retain antimicrobial activity, while others may be inactive or even toxic . The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites within the cell, leading to changes in metabolic flux and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, the compound can be distributed to different cellular compartments, depending on its chemical properties and the presence of specific transporters . For example, it may accumulate in the cytoplasm or be transported into organelles such as the mitochondria . The distribution of this compound can influence its bioactivity and the overall cellular response to the compound .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications . For instance, it may be directed to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may localize to the mitochondria, where it can affect mitochondrial function and energy production . The specific localization of this compound within the cell can determine its overall impact on cellular function and health .
Preparation Methods
The synthesis of 1-(Furan-2-yl)hexan-1-amine hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Attachment of the Hexylamine Chain: The hexylamine chain can be introduced via nucleophilic substitution reactions. For instance, 2-furylmethanol can be reacted with hexylamine under acidic conditions to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Furan-2-yl)hexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in substitution reactions, forming amides or other derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions. Major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted amines.
Scientific Research Applications
1-(Furan-2-yl)hexan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antibacterial, antifungal, and antiviral properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(Furan-2-yl)hexan-1-amine hydrochloride can be compared with other furan derivatives, such as:
2-Furoic Acid: Known for its antimicrobial properties.
Furfurylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Tetrahydrofuran: A solvent with various industrial applications.
The uniqueness of this compound lies in its specific structure, which combines the furan ring with a hexylamine chain, providing distinct biological and chemical properties.
Properties
IUPAC Name |
1-(furan-2-yl)hexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-2-3-4-6-9(11)10-7-5-8-12-10;/h5,7-9H,2-4,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEPYPMSIQEIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=CO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-[(oxo)diphenylphosphino]phenyl] Ether](/img/structure/B1446799.png)
